Sub-Nanomolar Potency as an EP4 Receptor Antagonist
The target compound demonstrates potent antagonism at the recombinant human EP4 receptor, with an IC₅₀ of 5.6 nM in a functional cAMP accumulation assay [1]. This is in stark contrast to a structurally distinct piperidine analog (CHEMBL3741710), which exhibits an IC₅₀ of >30,000 nM in a human whole blood EP4 functional assay, representing a >5,000-fold difference in potency [2].
| Evidence Dimension | EP4 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | IC₅₀ = 5.6 nM |
| Comparator Or Baseline | CHEMBL3741710 (piperidine analog): IC₅₀ > 30,000 nM |
| Quantified Difference | >5,357-fold greater potency |
| Conditions | Target: Recombinant human EP4 expressed in HEK293 cells, assessed by inhibition of PGE2-stimulated cAMP accumulation [1]. Comparator: EP4 receptor in human whole blood assessed by reversal of PGE2-mediated LPS-induced TNFα production [2]. |
Why This Matters
For EP4 receptor-targeted research, this compound offers a potent starting point with nanomolar activity, whereas generic analogs are likely to be inactive, wasting research resources and time.
- [1] BindingDB. (2015). BDBM50446847 (CHEMBL3115074): Antagonist activity at recombinant human EP4 receptor. View Source
- [2] BindingDB. (n.d.). BDBM50499956 (CHEMBL3741710): Antagonist activity at EP4 receptor in human whole blood. View Source
